molecular formula C14H12N2O4 B8638460 7-Butyramido-2-formylquinoline-5,8-dione CAS No. 162219-18-3

7-Butyramido-2-formylquinoline-5,8-dione

Cat. No. B8638460
CAS RN: 162219-18-3
M. Wt: 272.26 g/mol
InChI Key: OIVQJPZWOOLIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Butyramido-2-formylquinoline-5,8-dione is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
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properties

CAS RN

162219-18-3

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(2-formyl-5,8-dioxoquinolin-7-yl)butanamide

InChI

InChI=1S/C14H12N2O4/c1-2-3-12(19)16-10-6-11(18)9-5-4-8(7-17)15-13(9)14(10)20/h4-7H,2-3H2,1H3,(H,16,19)

InChI Key

OIVQJPZWOOLIPC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 25 ml. round-bottomed flask equipped with a magnetic bar, water-cooled reflux condenser, and an argon filled balloon, 7-butyramido-2-methylquinoline- 5,8-dione (30) (prepared as described in Example 30) (0.516 g., 2 mmol), selenium dioxide (0.255 g., 2.3 mmol), 12 ml. of dried, distilled 1,4-dioxane, and 0.25 ml. of water were stirred and slowly heated to reflux over a two-hour period. The reaction was monitored by TLC and found to be complete after 33.5 hours. The selenium metal was allowed to settle, and the supernatant solution was piperted off and filtered. 1,4-Dioxane (10 ml.) was added to the residue, stirred and refluxed for five minutes. The entire mixture was filtered and the selenium was washed with dichloromethane (10 ml. ). All filtrates were combined and stored at 4° C. overnight. This solution was diluted with 50 ml of dichloromethane and washed with a 3% sodium bicarbonate solution (2×50 ml.). The organic layer was dried with magnesium sulfate and rotoevaporated to give a pale yellow product. The solid was dried under vacuum overnight and weighed 0.356 g. (yield of 65%). The product was recrystallized from ethyl acetate: mp. 208°-210° C.; 1H NMR (CDCl3) δ1.02 (3H, t, J=7.4 Hz, C-7NHCOCH2CH2CH3), 1.70-1.89 (2 H, m, 7NHCOCH2CH2CH3), 2.52 (2 H, t, J=7.4 Hz, 7NHCOCH2CH2CH3), 8.06 (1H, s, C-6H), 8.31 (1H, d, J=8.0 Hz, C-3H), 8.39 (1H, br. s, C-7NH), 8.61 (1H, d, J-8.0 Hz, C-4H), 10.28 (1H, s, C-2CHO); IR (KBr) vmax 3299, 3081, 2966, 2935, 2876, 1723, 1694, 1638, 1606, 1505 cm-1 ; EIMS, m/e (relative intensity) 272 (54), 202 (36), 175 (9); HRMS, m/e for C14H12N2O4 calculated 272.079707, found 272.078696; analysis for C14H12N2O4 calculated C, 61.76; H, 4.44; N, 10.29; found C, 61.31; H, 4.36; N, 9.94.
Quantity
0.516 g
Type
reactant
Reaction Step One
Quantity
0.255 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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